molecular formula C15H21N3O4S B11124964 Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate

Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate

Cat. No.: B11124964
M. Wt: 339.4 g/mol
InChI Key: RXKUFTKVCLJIQG-UHFFFAOYSA-N
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Description

Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate is a complex organic compound featuring a thiazole ring, an acetylated cyclopentyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Acetylation of Cyclopentylamine: Cyclopentylamine is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling Reactions: The acetylated cyclopentylamine is then coupled with the thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or alternative esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate can be used to study enzyme interactions and protein binding due to its potential as a ligand.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism by which Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring and acetylated cyclopentyl group are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[({2-[acetyl(cyclohexyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Ethyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, acetylated cyclopentyl group, and methyl ester makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 2-[[2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazole-5-carbonyl]amino]acetate

InChI

InChI=1S/C15H21N3O4S/c1-9-13(14(21)16-8-12(20)22-3)23-15(17-9)18(10(2)19)11-6-4-5-7-11/h11H,4-8H2,1-3H3,(H,16,21)

InChI Key

RXKUFTKVCLJIQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C2CCCC2)C(=O)C)C(=O)NCC(=O)OC

Origin of Product

United States

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